3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Attachment of the Chloropropenyl Group: The final step involves the reaction of the intermediate with 2-chloroprop-2-en-1-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylquinazolin-4(3H)-one
- 6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one
Uniqueness
3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one is unique due to the combination of the benzodioxole and chloropropenyl groups attached to the quinazolinone core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H15ClN2O4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(2-chloroprop-2-enoxy)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C19H15ClN2O4/c1-11(20)9-24-14-4-5-16-15(8-14)19(23)22(12(2)21-16)13-3-6-17-18(7-13)26-10-25-17/h3-8H,1,9-10H2,2H3 |
InChI Key |
CLOJXZYWDKCALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)Cl)C(=O)N1C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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